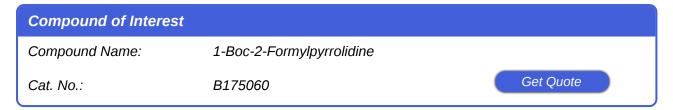


A Technical Guide to 1-Boc-2-Formylpyrrolidine: Synthesis, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Boc-2-Formylpyrrolidine**, a versatile chiral building block crucial in modern organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, a key synthetic protocol, and its application in fundamental synthetic transformations.

Chemical Identity and Synonyms

1-Boc-2-Formylpyrrolidine is a synthetic organic compound featuring a pyrrolidine ring protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and bearing a formyl (aldehyde) group at the 2-position. The presence of a chiral center at the 2-position means it can exist as (S) and (R) enantiomers, or as a racemic mixture.

The standard IUPAC name for this compound is tert-butyl 2-formylpyrrolidine-1-carboxylate[1]. Due to its common use in synthesis, it is known by a variety of synonyms. The (S)-enantiomer, in particular, is frequently used and has its own set of identifiers.

Table 1: IUPAC Name, Synonyms, and Identifiers



Attribute	Value	
IUPAC Name	tert-butyl 2-formylpyrrolidine-1-carboxylate[1]	
Synonyms	1-Boc-2-pyrrolidinecarboxaldehyde, N-Boc-prolinal, N-(tert-butoxycarbonyl)prolinal, Boc-L-Pro-H ((S)-form)[2]	
CAS Number (Racemic)	117625-90-8[1]	
CAS Number ((S)-enantiomer)	69610-41-9[2]	
Molecular Formula	C10H17NO3	
Molecular Weight	199.25 g/mol [2]	

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **1-Boc-2-Formylpyrrolidine** are essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	26-32 °C	[2]
Boiling Point	276.3 ± 33.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Solubility	Soluble in many organic solvents.	General knowledge

Spectroscopic Data:

While raw spectra are often proprietary, the expected spectroscopic signatures are well-understood.

• ¹H NMR: The proton NMR spectrum will characteristically show signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the pyrrolidine ring protons, and a distinctive



signal for the aldehyde proton (a doublet around 9.5-9.7 ppm).

- 13C NMR: The carbon NMR will show a resonance for the carbonyl carbon of the aldehyde around 200 ppm, the carbonyl of the Boc group around 154 ppm, and signals for the tert-butyl and pyrrolidine carbons.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the urethane C=O stretch of the Boc group (around 1680-1700 cm⁻¹).
- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak or, more
 commonly in soft ionization techniques, the [M+H]⁺ or [M+Na]⁺ adducts. A reference to a
 GC-MS spectrum is available, indicating the compound's amenability to this analytical
 technique[3].

Synthesis and Experimental Protocols

A common and efficient method for the preparation of enantiomerically pure (S)-**1-Boc-2-Formylpyrrolidine** is the Swern oxidation of the corresponding alcohol, (S)-1-Boc-2-pyrrolidinemethanol (also known as N-Boc-L-prolinol).

Experimental Protocol: Swern Oxidation of (S)-N-Boc-prolinol

This protocol is based on the established Swern oxidation methodology.

Objective: To oxidize (S)-N-Boc-prolinol to (S)-N-Boc-2-Formylpyrrolidine.

Materials:

- (S)-N-Boc-prolinol
- Oxalyl chloride or trifluoroacetic anhydride (TFAA)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or other hindered base



- Anhydrous dichloromethane (DCM)
- Standard workup reagents (water, brine, drying agent like Na₂SO₄ or MgSO₄)

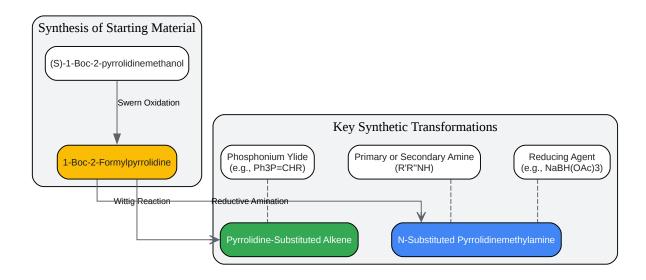
Procedure:

- Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
- DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.
- Alcohol Addition: Add a solution of (S)-N-Boc-prolinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Ensure the internal temperature remains below -60 °C. Stir for 1-2 hours.
- Base Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature over 1-2 hours.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
 and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry
 over a suitable drying agent, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure aldehyde.

Applications in Synthetic Chemistry

1-Boc-2-Formylpyrrolidine is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its aldehyde functionality allows for a range of subsequent transformations. Below is a workflow illustrating two common and powerful reactions starting from this aldehyde.





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Caption: Synthetic workflow for **1-Boc-2-Formylpyrrolidine**.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to alkenes.

General Protocol:

- Ylide Generation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to form the corresponding phosphorus ylide.
- Reaction with Aldehyde: The ylide is then reacted with 1-Boc-2-Formylpyrrolidine in an appropriate solvent (e.g., THF, ether).
- Workup and Purification: The reaction mixture is quenched, and the desired alkene product is isolated and purified, typically by chromatography, to separate it from the triphenylphosphine oxide byproduct.



This reaction is highly valuable for introducing a carbon-carbon double bond at the 2-position of the pyrrolidine ring, enabling the synthesis of a wide array of vinyl-substituted pyrrolidine derivatives.

Reductive Amination

Reductive amination is one of the most effective methods for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

General Protocol:

- Reaction Mixture: 1-Boc-2-Formylpyrrolidine, a primary or secondary amine, and a mild reducing agent are combined in a suitable solvent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over aldehydes.
- Reaction Conditions: The reaction is typically stirred at room temperature until completion.

 An acid catalyst, such as acetic acid, may be added to facilitate imine formation.
- Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified to yield the N-substituted 2-(aminomethyl)pyrrolidine derivative.

This method provides a direct route to chiral 1,2-disubstituted pyrrolidines, which are common structural motifs in many biologically active compounds.

Conclusion

1-Boc-2-Formylpyrrolidine is a high-value chiral intermediate that serves as a gateway to a diverse range of complex nitrogen-containing molecules. Its straightforward synthesis and the reactivity of its aldehyde group in fundamental transformations like the Wittig reaction and reductive amination make it an indispensable tool for researchers and professionals in the fields of organic synthesis and drug discovery. A thorough understanding of its properties and reaction protocols is key to leveraging its full synthetic potential.



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